REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[O:10][CH2:9][CH2:8][C:7](=[O:11])[C:6]=2[CH:12]=1.CO[CH:15](OC)[N:16]([CH3:18])[CH3:17].C(N(CC)CC)C>C1C=CC=CC=1>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[O:10][CH2:9][C:8](=[CH:15][N:16]([CH3:18])[CH3:17])[C:7](=[O:11])[C:6]=2[CH:12]=1
|
Name
|
|
Quantity
|
3.285 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC2=C(C(CCO2)=O)C1
|
Name
|
|
Quantity
|
8.568 g
|
Type
|
reactant
|
Smiles
|
COC(N(C)C)OC
|
Name
|
|
Quantity
|
2.727 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
36 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
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Type
|
CUSTOM
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Details
|
with stirring for 1 hour
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
about three-fourths of the solvent was distilled slowly at atmospheric pressure over a period of approximately 1 hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
To the residue was added benzene (36 ml)
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled again
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in a mixture of chloroform and ethyl acetate
|
Type
|
ADDITION
|
Details
|
treated with activated charcoal
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
WASH
|
Details
|
The residual solid was washed with a mixture of diethyl ether and ethyl acetate
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC2=C(C(C(CO2)=CN(C)C)=O)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.73 g | |
YIELD: CALCULATEDPERCENTYIELD | 63.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |